1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
Description
Overview of the Pyrrole (B145914) Nucleus in Heterocyclic Chemistry
Pyrrole is an aromatic heterocyclic organic compound consisting of a five-membered ring with the formula C₄H₄NH. wikipedia.org This fundamental structure is a building block for many critical biological molecules, including heme in hemoglobin, chlorophyll, and vitamin B12. britannica.commdpi.com Its derivatives are widely explored in medicinal chemistry for developing drugs with a broad spectrum of activities. nih.gov
The pyrrole ring is a planar, cyclic molecule. All five atoms in the ring—four carbons and one nitrogen—are sp² hybridized. vedantu.comslideshare.net This hybridization results in a system of p-orbitals perpendicular to the plane of the ring. libretexts.org Pyrrole's aromaticity is explained by Hückel's rule, as it possesses a continuous ring of p-orbitals containing 6 π-electrons (4n+2, where n=1). vedantu.comlibretexts.org Four of these electrons come from the two carbon-carbon double bonds, and the remaining two are contributed by the lone pair of the nitrogen atom, which is delocalized into the ring system. libretexts.orgfiveable.me
This delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich, with a partial negative charge distributed among the carbon atoms. vedantu.com Consequently, pyrrole is significantly more reactive towards electrophilic substitution than benzene. vedantu.com Unlike other five-membered heterocycles like furan (B31954) and thiophene, pyrrole has a notable dipole moment of 1.58 D, with the positive end of the dipole located on the side of the nitrogen heteroatom. wikipedia.orgvedantu.com
Table 1: Comparison of Aromatic Properties
| Compound | Resonance Energy (kJ/mol) | Dipole Moment (D) |
|---|---|---|
| Benzene | 152 | 0 |
| Pyrrole | 88 | 1.58 |
| Thiophene | 121 | 0.55 |
| Furan | 67 | 0.70 |
Data sourced from multiple chemical references. wikipedia.org
The investigation into pyrrole chemistry began in 1834 when it was first identified by Runge from coal tar. rgmcet.edu.in However, significant progress in understanding and synthesizing this heterocycle occurred later. Adolf von Baeyer correctly formulated its structure in 1870. rgmcet.edu.in The late 19th century saw the development of several foundational synthetic methods that are still recognized today.
Key historical syntheses include:
Paal-Knorr Synthesis (1885): This widely used method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. rgmcet.edu.inresearchgate.netpharmaguideline.com It is considered one of the most straightforward routes to pyrrole derivatives. researchgate.net
Knorr Pyrrole Synthesis (1885): A versatile method that involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group (such as a β-ketoester). wikipedia.orgpharmaguideline.com
Hantzsch Pyrrole Synthesis: Named after Arthur Hantzsch, this reaction combines a β-ketoester, ammonia (or a primary amine), and an α-haloketone to produce substituted pyrroles. pharmaguideline.comwikipedia.org
Barton-Zard Synthesis: This method involves the reaction of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination of the nitro group. wikipedia.orgpharmaguideline.com
These classical methods, along with modern modifications, have provided chemists with a robust toolbox for constructing a wide array of functionalized pyrrole rings. researchgate.net
Importance of the Carbohydrazide (B1668358) Moiety in Organic Synthesis
Carbohydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. researchgate.net They are derivatives of carboxylic acids and are typically prepared through the hydrazinolysis of corresponding esters. chemicalbook.comwikipedia.org The carbohydrazide moiety is a versatile building block in synthetic chemistry due to the presence of reactive nitrogen atoms. nbinno.com
The hydrazide functional group possesses multiple reactive sites. The terminal -NH₂ group is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones to form stable hydrazones (compounds containing a R₂C=N-NH-C(=O)-R' structure). researchgate.netwikipedia.org This condensation reaction is a cornerstone of hydrazide chemistry.
The reactivity of hydrazines and their derivatives has been extensively studied. While hydrazides are generally nonbasic due to the electron-withdrawing effect of the adjacent carbonyl group, the nitrogen atoms retain significant nucleophilicity. wikipedia.orgacs.org The kinetics of their reactions show that they are effective nucleophiles, capable of participating in a wide range of chemical transformations. acs.orgresearchgate.net
The true synthetic power of carbohydrazides lies in their utility as precursors for constructing a wide variety of heterocyclic compounds. nbinno.comresearchgate.net The bifunctional nature of the hydrazide group allows for cyclization reactions with suitable reagents to form rings of different sizes containing one or more heteroatoms. researchgate.net
Carbohydrazides are key intermediates in the synthesis of:
Oxadiazoles and Thiadiazoles: These are five-membered rings containing one oxygen or sulfur atom and two nitrogen atoms, respectively. They can be formed by cyclizing carbohydrazides with various reagents. researchgate.netmdpi.com
Pyrazoles and Triazines: These nitrogen-containing heterocycles can also be synthesized from carbohydrazide precursors through condensation and cyclization reactions. mdpi.com
Fused Heterocyclic Systems: Carbohydrazides can be used to build more complex, multi-ring structures that are often of interest in medicinal chemistry. researchgate.net
The compound 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is itself a prime example of such a precursor, used to create a series of (E)-N'-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide derivatives through reaction with various aldehydes. nih.govnih.gov
Contextualization of Nitro-Substituted Pyrrole Derivatives in Chemical Research
The introduction of a nitro (-NO₂) group onto a pyrrole ring significantly alters its chemical properties and is a common strategy in the design of new molecules. The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This effect can be harnessed to direct the substitution to other positions or to increase the acidity of N-H protons.
Research into nitro-substituted pyrroles is driven by several factors:
Modification of Electronic Properties: In materials science, attaching electron-withdrawing groups like -NO₂ to pyrrole-based systems can tune their electronic and electrochemical properties, such as redox potentials and energy gaps, which is relevant for developing new semiconductors and catalysts. acs.orgrsc.org
Synthetic Utility: The nitro group can be chemically transformed into other functional groups, such as an amino group, providing a route to further functionalize the pyrrole ring. The Cadogan-Sundberg approach, for instance, can be used to synthesize pyrroles from nitrodienes. researchgate.net
Biological Activity: Many biologically active compounds feature nitro-aromatic moieties. In the context of pyrroles, the introduction of a nitro group has been explored to create new pyrrolomycin analogues with potential antibacterial and anticancer properties. nih.gov The nitro group can enhance the biological activity of the parent compound or modulate its cytotoxicity. nih.gov
The compound this compound thus combines the electron-rich, aromatic pyrrole core, the versatile reactivity of the carbohydrazide handle, and the modulating electronic influence of the nitro group, making it a well-defined and useful intermediate in synthetic organic chemistry.
Unique Reactivity Profiles of Nitropyrroles
The introduction of a nitro group (NO₂) onto the pyrrole ring creates a class of compounds known as nitropyrroles, which exhibit distinct reactivity. The pyrrole ring is inherently electron-rich and susceptible to electrophilic substitution; however, it is also prone to acid-catalyzed polymerization, which necessitates carefully chosen nitrating agents like acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) to achieve mononitration. stackexchange.com
The presence of the strongly electron-withdrawing nitro group deactivates the pyrrole ring towards further electrophilic attack. However, it also influences the reactivity of other substituents. For instance, in palladium-mediated cross-coupling reactions, the electronic nature of the N-protecting group on the nitropyrrole ring has a significant impact on the reaction's success, with electron-rich protecting groups enabling previously challenging couplings to proceed in high yield. acs.orgresearchgate.net This modulation of reactivity is crucial for incorporating the nitropyrrole motif into complex natural product frameworks. acs.org
Role of Nitro Groups in Modulating Pyrrole Electronic Structure
The nitro group is one of the strongest electron-withdrawing groups and its placement on the pyrrole ring profoundly alters the electronic landscape of the molecule. rsc.org This electron-withdrawing effect has several key consequences:
Polarization: The nitro group polarizes the C-N bonds and the pyrrole N-H sites, increasing their acidity. mdpi.com
NMR Spectroscopy: In ¹H NMR spectra, the presence of a nitro group typically causes downfield shifts of the pyrrole proton signals, indicative of a decrease in electron density. mdpi.com
Electrochemical Properties: The nitro group significantly affects the redox potentials of the molecule. Studies on porphyrins containing a β-pyrrole nitro substituent show that the presence of the NO₂ group makes the molecule harder to oxidize and easier to reduce. rsc.org
Molecular Orbitals: Theoretical studies using Density Functional Theory (DFT) have shown that substituting a pyrrole derivative with a nitro group leads to a lower energy level for the Lowest Unoccupied Molecular Orbital (LUMO), which suggests effective electron injection capabilities and resistance to oxidation. doaj.org This alteration of the HOMO-LUMO gap is critical for tuning the optical and electronic properties of materials. doaj.org
The table below summarizes the key electronic effects of the nitro group on the pyrrole ring.
| Property Affected | Consequence of Nitro Group Substitution |
| Electron Density | Decreased across the pyrrole ring. |
| Acidity | Increased at the pyrrole N-H site. |
| NMR Chemical Shifts | Protons on the ring are shifted downfield. |
| Redox Potential | Oxidation becomes more difficult; reduction becomes easier. rsc.org |
| LUMO Energy Level | Lowered, indicating enhanced electron-accepting ability. doaj.org |
Rationale and Research Gaps in the Study of this compound
The primary rationale for the synthesis and study of this compound stems from its role as a key synthetic intermediate. Its chemical structure combines the electronically modified nitropyrrole core with a reactive carbohydrazide functional group, making it an ideal building block for more elaborate molecules.
Identification of Underexplored Aspects of the Compound
A review of the available literature reveals that research has predominantly focused on the application of this compound as a precursor, rather than on the intrinsic properties of the compound itself. nih.govnih.gov It is frequently cited as a starting material for the synthesis of various aroylhydrazones. nih.govnih.gov For instance, the reaction of this precursor with substituted aldehydes yields a series of Schiff bases whose crystal structures and interactions with DNA have been investigated. nih.govnih.gov
However, there is a notable lack of research into the standalone characteristics of this compound. Key underexplored areas include:
Biological Activity: While derivatives have been tested for various pharmacological effects, the parent carbohydrazide's own potential as an antibacterial, antifungal, or cytotoxic agent has not been reported.
Coordination Chemistry: The carbohydrazide moiety is a known chelating agent for metal ions. The coordination chemistry of this compound with various metal centers remains uninvestigated.
Material Properties: The compound's potential application in materials science, for example as a component in polymers or as a ligand in fluorescent sensors, has not been explored.
The following table highlights the research focus found in the literature for this compound and its derivatives.
| Compound | Research Focus |
| This compound | Synthesis and use as a precursor/intermediate. nih.govnih.gov |
| (E)-N'-(substituted-benzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazides | X-ray crystallography, molecular structure analysis, and DNA interaction studies. nih.govnih.gov |
Hypothesized Academic and Synthetic Utility
The established role of this compound as a precursor firmly grounds its synthetic utility. Its value lies in providing a straightforward route to a library of N-substituted hydrazone derivatives. The hydrazide group serves as a reliable chemical handle for condensation reactions, allowing for the systematic introduction of a wide variety of aromatic and aliphatic groups. nih.gov
The academic utility of this compound is therefore hypothesized to be:
A Scaffold for Structure-Activity Relationship (SAR) Studies: By synthesizing a diverse library of derivatives from this single precursor, researchers can systematically investigate how different substituents affect biological activity or material properties.
A Building Block for Novel Ligands: The compound can be used to construct more complex ligands for coordination chemistry, where the nitropyrrole unit could modulate the electronic properties of the resulting metal complexes.
A Probe for Mechanistic Studies: As a well-defined nitropyrrole derivative, it could be used in studies aimed at further understanding the reactivity and electronic nature of this important class of heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-3-4(10(12)13)2-5(9)6(11)8-7/h2-3H,7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOVLHJXVUBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429279 | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28494-50-0 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28494-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies of 1 Methyl 4 Nitro 1h Pyrrole 2 Carbohydrazide
Strategies for the Construction of the 1-methyl-4-nitro-1H-pyrrole Core
The formation of the 1-methyl-4-nitro-1H-pyrrole core is a critical part of the synthesis. This typically involves the sequential introduction of the methyl and nitro groups onto a pre-existing pyrrole (B145914) ring, with careful consideration of the directing effects of the substituents.
Regioselective Nitration of Pyrrole Derivatives
The nitration of the pyrrole ring is a key step in the synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. The pyrrole ring is highly activated towards electrophilic aromatic substitution, and therefore, nitration must be carried out under controlled conditions to avoid polymerization and the formation of multiple nitrated products. uop.edu.pkstackexchange.com The directing effect of the substituents on the pyrrole ring plays a crucial role in determining the position of the incoming nitro group.
For the synthesis of the target compound, a common precursor is methyl 1-methyl-1H-pyrrole-2-carboxylate. The ester group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it directs incoming electrophiles to the 4- and 5-positions. The nitration of 1-methyl-2-pyrrolecarbonitrile, a related compound, has been shown to yield a mixture of 4- and 5-nitro isomers. researchgate.net
A typical nitrating agent for pyrrole derivatives is a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). stackexchange.com The reaction is generally performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions. nih.gov Another common nitrating agent for sensitive substrates like pyrroles is a mixture of nitric acid and acetic anhydride (B1165640), which forms the milder nitrating agent, acetyl nitrate (B79036). uop.edu.pkquimicaorganica.org
Table 1: General Conditions for Nitration of Pyrrole Derivatives
| Nitrating Agent | Solvent | Temperature | Observations |
| HNO₃ / H₂SO₄ | - | 0 °C to room temp. | Highly reactive, requires careful temperature control. |
| HNO₃ / Acetic Anhydride | Acetic Anhydride | Low temperature | Milder conditions, often used for sensitive substrates. |
N-Methylation Strategies for Pyrrole Nitrogen
The introduction of the methyl group at the nitrogen of the pyrrole ring can be achieved at different stages of the synthesis. One common strategy is to start with a pre-methylated precursor, such as 1-methylpyrrole-2-carboxylic acid. prepchem.com This carboxylic acid can then be esterified to methyl 1-methyl-1H-pyrrole-2-carboxylate before the nitration step.
Alternatively, the N-methylation can be performed on a pyrrole ring that already contains the nitro group. For example, methyl 4-nitro-1H-pyrrole-2-carboxylate can be N-methylated using a suitable methylating agent. Common methods for the N-alkylation of pyrroles involve the use of a base to deprotonate the pyrrole nitrogen, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). rsc.org The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
Table 2: Common Reagents for N-Methylation of Pyrroles
| Methylating Agent | Base | Solvent |
| Methyl iodide (CH₃I) | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | DMF, THF, Acetonitrile |
| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | DMF, Acetone |
Synthetic Routes for the Introduction of the 2-Carbohydrazide Moiety
Once the 1-methyl-4-nitro-1H-pyrrole-2-carboxylate intermediate is obtained, the final step is the conversion of the ester group into a carbohydrazide (B1668358).
Conversion of Pyrrole Esters to Carbohydrazides
The most direct and widely used method for the synthesis of carbohydrazides from esters is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govmdpi.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired carbohydrazide.
The reaction is typically carried out by refluxing the pyrrole ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Alternative Synthetic Pathways to this compound
An alternative approach to the synthesis of this compound involves the initial synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid. chemicalbook.combiosynth.com This carboxylic acid can then be converted to the corresponding acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be reacted with hydrazine to furnish the final carbohydrazide product. This method offers an alternative to the direct hydrazinolysis of the ester and can be advantageous in certain situations.
Optimization of Reaction Conditions for High Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, reaction time, and the stoichiometry of the reagents.
For the nitration step, careful control of the temperature is paramount to prevent over-nitration and polymerization of the pyrrole ring. The slow, dropwise addition of the nitrating agent to a cooled solution of the pyrrole substrate is a standard practice to maintain a low reaction temperature. researchgate.net The molar ratio of the nitrating agent to the substrate also needs to be carefully controlled to favor mono-nitration.
In the hydrazinolysis step, using a sufficient excess of hydrazine hydrate can help to drive the reaction to completion. The choice of solvent can also influence the reaction rate and the ease of product isolation. Post-reaction purification, often involving recrystallization from a suitable solvent, is typically necessary to obtain the final product in high purity. The progress and purity of the synthesized compounds at each step are generally monitored by chromatographic and spectroscopic techniques. nih.gov
Solvent Effects and Temperature Control in Synthesis
The synthesis of this compound involves distinct reaction stages, primarily the nitration of a pyrrole precursor and the subsequent hydrazinolysis of the resulting ester. Both solvent choice and precise temperature control are critical in these stages to maximize yield and minimize side reactions.
In the nitration of substituted pyrroles, such as a 1-methyl-pyrrole-2-carboxylate precursor, the reaction conditions must be carefully managed to prevent polymerization, a common issue with the acid-sensitive pyrrole ring. A typical procedure involves dissolving the pyrrole derivative in acetic anhydride and cooling the mixture, often to 0°C. A nitrating agent, commonly a mixture of fuming nitric acid and acetic anhydride, is then added slowly while maintaining a low temperature, typically below 10°C. This controlled temperature is crucial for preventing degradation of the pyrrole ring and the formation of undesired polymeric byproducts.
For the hydrazinolysis step, which converts the methyl ester (methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate) to the final carbohydrazide, the solvent and temperature also play significant roles. This reaction is commonly performed by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. mdpi.com The elevated temperature of reflux is necessary to drive the nucleophilic acyl substitution reaction to completion. The choice of solvent can influence reaction rates and the solubility of both reactants and products. Studies on similar reactions, such as the alkylation of nitroimidazoles, have shown that changing the solvent (e.g., from DMSO to acetonitrile) and temperature can markedly improve reaction yields. researchgate.net
Table 1: Representative Conditions for Key Synthetic Steps This table compiles typical reaction conditions from literature for analogous synthetic transformations.
| Synthetic Step | Substrate Type | Solvent | Temperature | Reagents | Notes |
|---|---|---|---|---|---|
| Nitration | 1-Methyl-2-pyrrolecarbonitrile | Acetic Anhydride | 0-10°C | Fuming HNO₃ | Low temperature is critical to prevent polymerization. researchgate.net |
| Hydrazinolysis | Pyrrole Ethyl Ester | Ethanol | Reflux (approx. 78°C) | Hydrazine Hydrate | Elevated temperature drives the reaction to completion. mdpi.com |
| Enzymatic Esterification | Pyrrole Carboxylic Acid | n-Hexane | 50°C | Novozym 435, Alcohol | Temperature affects enzyme activity and reaction rate. nih.govresearchgate.net |
Catalytic Approaches in the Synthesis of Pyrrole-Carbohydrazides
Catalysis offers powerful routes to synthesize the core pyrrole structure and its derivatives under milder conditions with improved efficiency and selectivity. While the final hydrazinolysis step is typically uncatalyzed, the initial synthesis of the substituted pyrrole ring benefits significantly from various catalytic methods.
The Paal-Knorr reaction, a classical method for pyrrole synthesis, can be catalyzed by a range of Lewis and Brønsted acids. Modern approaches utilize various metal catalysts, including iron(III) chloride, ruthenium(III) chloride, and zirconium(IV) chloride, which facilitate the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comorganic-chemistry.org For instance, iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water under mild conditions, offering an environmentally friendly route to N-substituted pyrroles. organic-chemistry.org
In addition to traditional acid catalysis, transition metals like palladium, ruthenium, manganese, and gold are employed in more advanced synthetic strategies. organic-chemistry.org These catalysts enable the construction of polysubstituted pyrroles through cascade reactions, dehydrogenative coupling, and oxidative approaches from various starting materials. organic-chemistry.org Organocatalysis and biocatalysis have also emerged as sustainable alternatives. Enzymes such as α-amylase have been shown to catalyze the Paal-Knorr reaction, providing good to excellent yields under mild conditions. nih.gov Furthermore, lipase (B570770) enzymes like Novozym 435 are effective catalysts for the transesterification of pyrrole esters, a key step in modifying the precursor to the carbohydrazide. nih.govresearchgate.net
Table 2: Selected Catalytic Methods in Pyrrole Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Lewis Acid | Iron(III) chloride (FeCl₃) | Paal-Knorr Condensation | Mild conditions, high yields, can be performed in water. organic-chemistry.org |
| Transition Metal | Palladium(II) | Oxidative Cyclization | Cascade formation of C-C and C-N bonds. organic-chemistry.org |
| Transition Metal | Manganese (Mn) | Dehydrogenative Coupling | Forms H₂ as a byproduct. organic-chemistry.org |
| Biocatalyst | α-Amylase | Paal-Knorr Condensation | Mild conditions, high yields (60-99%). nih.gov |
| Biocatalyst | Novozym 453 (Lipase) | Transesterification | High selectivity, mild conditions. nih.govresearchgate.net |
| Heterogeneous | CATAPAL 200 (Alumina) | Paal-Knorr Condensation | Solvent-free, reusable catalyst, high yields. mdpi.com |
Investigation of Reaction Mechanisms in Key Synthetic Steps
Mechanistic Pathways of Nitration on Pyrrole Rings
The nitration of a 1-methyl-pyrrole-2-carboxylate precursor to obtain the 4-nitro derivative is a classic example of electrophilic aromatic substitution on a highly reactive heterocyclic ring. The mechanism proceeds through several key stages.
First, the electrophile, the nitronium ion (NO₂⁺), is generated. To avoid the harsh conditions of mixed sulfuric and nitric acid which cause pyrrole polymerization, the reaction is typically performed using nitric acid in acetic anhydride. This mixture forms acetyl nitrate, which then serves as the source of the nitronium ion.
The electron-rich pyrrole ring then acts as a nucleophile, attacking the nitronium ion. For an unsubstituted pyrrole, this attack preferentially occurs at the C2 or C5 positions (α-positions) due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex or arenium ion). However, in a 2-substituted pyrrole, the electrophile is directed to other positions on the ring. The existing 1-methyl and 2-carboxy-or-ester groups influence the regioselectivity. Research on the nitration of 1-methyl-2-pyrrolecarbonitrile, a similar substrate, showed that the incoming nitro group is directed to both the C4 ("meta") and C5 ("ortho") positions. researchgate.net The electron-withdrawing nature of the group at C2 deactivates the adjacent C3 and the distant C5 positions, favoring substitution at C4. For 1-methyl-2-pyrrolecarbonitrile, about 70% of the mononitrated product is the 4-nitro isomer. researchgate.net
Finally, a base (such as an acetate (B1210297) ion or a water molecule) removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyrrole ring, yielding the final 1-methyl-4-nitro-1H-pyrrole-2-carboxylate product.
Elucidation of Hydrazinolysis Mechanisms in Pyrrole-Carbohydrazide Formation
The conversion of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate to its corresponding carbohydrazide via reaction with hydrazine (NH₂NH₂) is a nucleophilic acyl substitution reaction. The mechanism is a well-established pathway for the formation of hydrazides from esters.
The mechanism initiates with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the ester group. Hydrazine is a potent nucleophile, and this attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom of the former carbonyl group.
The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accomplished by the expulsion of the leaving group, which in this case is the methoxide (B1231860) ion (⁻OCH₃).
Mechanistic Insights into Derivatization Reactions
A primary derivatization reaction for this compound involves its condensation with aldehydes or ketones to form acylhydrazones. nih.gov This reaction is crucial for linking the pyrrole moiety to other chemical structures. The mechanism is a nucleophilic addition-elimination reaction, often catalyzed by acid.
The reaction begins with the nucleophilic attack of the terminal amino group (-NH₂) of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org This step forms a zwitterionic tetrahedral intermediate known as a carbinolamine after a proton transfer.
Under acidic conditions, the hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (H₂O).
The subsequent step involves the elimination of a water molecule from the protonated carbinolamine. This dehydration step is facilitated by the lone pair of electrons on the adjacent nitrogen atom, which forms a double bond with the carbon. This results in the formation of a C=N double bond, characteristic of an imine or, in this specific case, a hydrazone. A final deprotonation step regenerates the acid catalyst and yields the neutral acylhydrazone product. These acylhydrazones can exist as a mixture of E/Z geometric isomers due to restricted rotation around the C=N bond. mdpi.com
Despite a comprehensive search for spectroscopic and structural data on this compound, the specific experimental details required to fully populate the requested article, including detailed NMR and mass spectrometry data, are not available in the public domain through the conducted searches.
Several research articles reference the synthesis of this compound as a precursor for other compounds. nih.govnih.gov Notably, a 2011 publication by Wang et al. is repeatedly cited for the synthetic protocol of this molecule. However, access to the full text and, crucially, the supplementary information of this specific reference, which would be expected to contain the detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization data, could not be obtained through the available search resources.
The requested article structure is heavily reliant on specific data points for each subsection, such as detailed chemical shifts for ¹H and ¹³C NMR, correlations from 2D-NMR experiments (COSY, HSQC, HMBC), high-resolution mass spectrometry for exact mass determination, and fragmentation patterns from tandem mass spectrometry (MS/MS). Without this foundational data, it is not possible to generate the thorough, informative, and scientifically accurate content as per the user's instructions.
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Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Nitro 1h Pyrrole 2 Carbohydrazide
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
A comprehensive review of scientific literature indicates that detailed experimental Infrared (IR) and Raman spectroscopic studies specifically for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide have not been extensively reported. Therefore, the following analysis is based on the theoretical vibrational frequencies and expected spectral characteristics of its constituent functional groups, derived from established spectroscopic data for related molecules.
Characteristic Functional Group Frequencies and Band Assignments
The vibrational spectrum of this compound is expected to be dominated by the characteristic absorption bands of the nitro (NO₂), carbohydrazide (B1668358) (-CONHNH₂), and N-methylpyrrole moieties. While precise wavenumbers would require experimental measurement, a general assignment of the expected vibrational frequencies can be predicted.
The nitro group, being a strong electron-withdrawing group, typically exhibits two distinct, strong stretching vibrations: the asymmetric (νas) and symmetric (νs) N-O stretches. The carbohydrazide group presents a more complex series of bands, including N-H stretching vibrations from the -NH and -NH₂ groups, the C=O stretch (Amide I band), and N-H bending (Amide II band). The substituted pyrrole (B145914) ring will contribute various C-H, C-N, and C-C stretching and bending vibrations.
An interactive data table summarizing the expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Nitro Group (R-NO₂) ** | Asymmetric Stretch (νas N-O) | 1560 - 1520 | Strong |
| Symmetric Stretch (νs N-O) | 1360 - 1330 | Strong | |
| Scissoring Bend (δ O-N-O) | 870 - 830 | Medium | |
| Carbohydrazide (-CONHNH₂) ** | N-H Stretch (Amine) | 3400 - 3200 | Medium (often broad) |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong | |
| N-H Bend (Amide II) | 1640 - 1580 | Medium | |
| C-N Stretch | 1420 - 1380 | Medium | |
| N-Methylpyrrole Ring | Aromatic C-H Stretch | 3150 - 3100 | Medium |
| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2940 | Medium-Weak | |
| Ring C=C and C-N Stretching | 1600 - 1450 | Medium-Strong | |
| In-plane C-H Bending | 1300 - 1000 | Medium | |
| Out-of-plane C-H Bending | 900 - 700 | Strong |
Note: These are generalized frequency ranges and the actual values for this compound may vary due to the specific electronic and steric environment of the molecule.
Analysis of Vibrational Modes Related to Pyrrole and Carbohydrazide Moieties
The vibrational modes of the pyrrole and carbohydrazide moieties are expected to be coupled to some extent due to their direct linkage. The planarity and aromaticity of the pyrrole ring will influence the electronic environment of the carbohydrazide substituent, which could lead to shifts in the characteristic Amide I and Amide II bands.
The hydrazide portion (-NHNH₂) introduces additional complexity with its N-N stretching and NH₂ wagging and twisting modes, which typically appear in the fingerprint region of the IR spectrum. The coupling of these modes with the pyrrole ring vibrations would provide valuable structural information if experimentally observed.
Single-Crystal X-ray Diffraction for Solid-State Structure
A diligent search of crystallographic databases and the scientific literature did not yield a reported single-crystal X-ray diffraction structure for this compound. While this compound has been cited as a precursor in the synthesis of other molecules, its own solid-state structure remains unelucidated publicly. nih.govnih.gov
Consequently, a definitive analysis of its molecular geometry, bond parameters, intermolecular interactions, and crystalline conformation is not possible at this time. However, crystallographic studies have been performed on its derivatives, such as (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. nih.govnih.govopenalex.org Analysis of these related structures can provide insights into the potential structural characteristics of the parent carbohydrazide.
Determination of Molecular Geometry and Bond Parameters
Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and dihedral angles of this compound in the solid state are unknown. Theoretical calculations could provide an optimized gas-phase geometry, but this would not account for the effects of crystal packing forces.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
The molecular structure of this compound possesses several functional groups capable of participating in significant intermolecular interactions, which would govern its crystal packing.
Hydrogen Bonding: The carbohydrazide moiety is a potent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen and nitrogen atoms). It is highly probable that extensive intermolecular N-H···O and N-H···N hydrogen bonds are a dominant feature in the crystal lattice, potentially forming chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The electron-deficient nitro-substituted pyrrole ring is a candidate for π-π stacking interactions. In the crystal structures of its derivatives, π-π stacking between pyrrole rings has been observed with centroid-centroid distances around 3.765 Å. nih.gov Similar interactions could be expected in the crystal of the parent compound.
Theoretical and Computational Chemistry of 1 Methyl 4 Nitro 1h Pyrrole 2 Carbohydrazide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. These computational methods provide a molecular-level understanding of its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its molecular geometry and stability. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a powerful tool for optimizing the molecular structure and determining its electronic energy.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity nih.govirjweb.com.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the carbohydrazide (B1668358) moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group, suggesting this region is susceptible to nucleophilic attack. The precise energies of the HOMO, LUMO, and the energy gap would require specific DFT calculations. In studies of other heterocyclic compounds, the HOMO-LUMO gap has been effectively used to understand charge transfer within the molecule and predict its bioactivity researchgate.netirjweb.com.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Pyrrole ring, Carbohydrazide group | Susceptible to electrophilic attack |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. The ESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are susceptible to nucleophilic attack.
For this compound, the ESP is expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbohydrazide group, making these sites attractive for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the hydrazide group and the pyrrole ring are likely to exhibit a positive potential, indicating their potential involvement in interactions with nucleophiles. The analysis of ESP in other nitro-containing heterocyclic compounds has confirmed that the nitro group introduces a region of strong negative potential, significantly influencing the molecule's interaction with its environment mdpi.comsemanticscholar.org.
Conformational Analysis through Computational Methods
The flexibility of the carbohydrazide side chain in this compound allows for the existence of multiple conformations. Computational methods are essential for exploring the conformational landscape and identifying the most stable structures.
Potential Energy Surface Scans for Torsional Angles
Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically rotating specific dihedral (torsional) angles and calculating the corresponding energy. For this compound, key torsional angles would include those around the C-C bond connecting the pyrrole ring to the carbohydrazide group and the C-N and N-N bonds within the carbohydrazide side chain.
By performing a relaxed PES scan, where all other geometric parameters are optimized at each step of the rotation, a profile of energy versus dihedral angle can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them.
Identification of Stable Conformers and Their Relative Energies
From the PES scans, several low-energy conformers of this compound can be identified. The relative stability of these conformers is determined by their calculated energies, with the global minimum corresponding to the most stable conformation. Factors influencing the stability of different conformers include intramolecular hydrogen bonding, steric hindrance, and electronic effects.
For instance, a conformer that allows for the formation of an intramolecular hydrogen bond between the N-H of the hydrazide and the carbonyl oxygen would likely be of lower energy. Crystal structure data of related compounds, such as (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, show specific dihedral angles between the pyrrole ring and the substituent, suggesting that certain conformations are preferred in the solid state nih.govnih.gov. A full computational analysis would provide a more complete picture of the conformational preferences in the gas phase or in solution.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
| (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
Spectroscopic Property Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for the structural elucidation of organic molecules. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable insights into its electronic structure and, consequently, its NMR spectrum. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed DFT-based approach for calculating the NMR isotropic shielding constants of nuclei within a molecule.
These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)). For proton (¹H) NMR, DFT methods can often predict chemical shifts with a mean absolute error of 0.2–0.4 ppm compared to experimental values. Factors such as solvent effects can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions, which can be crucial for protons involved in hydrogen bonding, such as those in the hydrazide moiety.
While specific computational studies for this compound are not extensively detailed in the literature, the predicted values would be instrumental in assigning peaks in an experimental spectrum and confirming the molecular structure. Below is a table illustrating the type of data generated from such a computational study.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation based on computational methods.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (Pyrrole C3) | 7.50 - 7.70 | C2 (Pyrrole) | 125.0 - 128.0 |
| H (Pyrrole C5) | 8.10 - 8.30 | C3 (Pyrrole) | 110.0 - 113.0 |
| H (N-CH₃) | 3.90 - 4.10 | C4 (Pyrrole) | 140.0 - 143.0 |
| H (Amide N-H) | 9.80 - 10.20 | C5 (Pyrrole) | 120.0 - 123.0 |
| H (Hydrazide N-H₂) | 4.50 - 4.80 | C (C=O) | 160.0 - 163.0 |
Computational chemistry provides robust methods for simulating the vibrational spectra (Infrared and Raman) of molecules. These simulations are typically performed using DFT calculations to determine the vibrational frequencies and their corresponding intensities. The theoretical results, however, often show systematic deviations from experimental data due to the harmonic approximation used in the calculations and basis set limitations. To improve accuracy, the computed frequencies are commonly scaled by an empirical factor.
For this compound, a theoretical vibrational analysis would identify the characteristic modes associated with its functional groups. These include the N-H stretches of the hydrazide group, the C=O stretch of the amide, the asymmetric and symmetric stretches of the NO₂ group, and various vibrations of the pyrrole ring.
Experimental FT-IR data for closely related derivatives, such as benzylidene derivatives of this compound, have been reported. A comparative analysis between the simulated spectrum of the parent compound and the experimental spectrum of its derivatives allows for a confident assignment of the principal vibrational bands. For instance, the strong absorption band for the C=O amide stretch is typically observed around 1650 cm⁻¹. The N-H stretching vibrations appear at higher frequencies, generally above 3000 cm⁻¹, while the characteristic nitro group stretches are found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions. The table below presents a comparison of expected vibrational frequencies based on computational predictions and experimental data from related structures.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound Functional Groups
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide/Hydrazide) | 3300 - 3450 | 3200 - 3400 |
| C-H Stretch (Aromatic/Methyl) | 2950 - 3150 | 2900 - 3100 |
| C=O Stretch (Amide I) | 1660 - 1680 | 1650 - 1670 |
| N-H Bend (Amide II) | 1590 - 1610 | 1580 - 1600 |
| NO₂ Asymmetric Stretch | 1530 - 1550 | 1520 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1360 | 1335 - 1370 |
Molecular Docking and Interaction Modeling (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of this compound, docking studies have been employed to rationalize potential interactions with enzyme active sites. Two model enzyme targets of interest are Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) and Sterol 14α-demethylase (CYP51).
Studies on pyrrole-2-carbohydrazide derivatives have identified them as potential inhibitors of ENR, an important enzyme in fatty acid biosynthesis. Docking simulations using tools like GLIDE have been performed with the crystal structure of ENR (e.g., PDB ID: 2IDZ) to explore the binding modes of these compounds. Similarly, other pyrrole carbohydrazide analogues have been docked into the active site of sterol 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. These computational models help to elucidate the structural basis for potential inhibitory activity by identifying key interactions between the ligand and amino acid residues in the enzyme's binding pocket.
The pyrrole moiety is a well-known structural motif in molecules that bind to the minor groove of DNA. Natural products like Netropsin and Distamycin A, which contain N-methylpyrrole units, exhibit shape-selective binding within the minor groove. Computational simulations suggest that compounds containing the 1-methyl-4-nitropyrrole scaffold, such as this compound, are likely to favor this mode of interaction over intercalation. The concave shape of the molecule can complement the convex floor of the DNA minor groove.
Molecular dynamics (MD) simulations and docking studies can be used to model the interaction of the compound with DNA duplexes (e.g., the B-DNA structure represented by PDB ID: 1BNA). These simulations can reveal the stability of the DNA-ligand complex and identify the specific interactions, such as hydrogen bonds with the base pairs and van der Waals contacts with the groove walls, that govern the binding. The nitro group and the carbohydrazide side chain are predicted to play a significant role in directing the orientation and specificity of the binding within the groove.
The analysis of docking results provides quantitative and qualitative data on the binding of this compound and its analogues to biological macromolecules. Binding affinity is often estimated using a scoring function that calculates a value, typically in kcal/mol, representing the free energy of binding. Lower (more negative) scores generally indicate a more favorable binding interaction.
For enzyme targets like sterol 14α-demethylase, docking studies of related carbohydrazides have revealed spontaneous binding abilities. The interaction modes typically involve hydrogen bonds between the carbohydrazide moiety and polar amino acid residues, as well as hydrophobic interactions between the pyrrole ring and nonpolar residues within the active site.
In the context of DNA binding, the primary interactions stabilizing the complex in the minor groove are hydrogen bonds between the amide N-H groups of the ligand and the O2 of thymine or N3 of adenine bases. The N-methyl group of the pyrrole ring fits snugly into the hydrophobic environment of the minor groove. The binding affinity is influenced by the sequence-dependent shape and electrostatic potential of the groove. The table below summarizes the types of interactions and representative binding affinities observed in docking studies of similar pyrrole-based compounds.
Table 3: Summary of Predicted Binding Affinities and Key Molecular Interactions
| Target | Ligand Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Bases | Primary Interaction Types |
|---|---|---|---|---|
| ENR | Pyrrole-2-carbohydrazide derivatives | -7.0 to -9.0 | Tyr, Met, Phe | Hydrogen Bonding, Hydrophobic Interactions |
| Sterol 14α-demethylase | Dimethyl-pyrrole-carbohydrazide analogues | -8.5 to -10.5 | Tyr, His, Cys, Phe | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
| (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
| 1-Methyl-6-Nitro-1H-Benzimidazole |
| Tetramethylsilane (TMS) |
| Netropsin |
| Distamycin A |
| Erlotinib |
| AZD5438 |
| Doxorubicin |
Reactivity and Derivatization Strategies for 1 Methyl 4 Nitro 1h Pyrrole 2 Carbohydrazide
Reactions at the Carbohydrazide (B1668358) Moiety
The carbohydrazide functional group is a versatile platform for a variety of chemical transformations, including condensation, acylation, alkylation, and cyclization reactions.
Formation of Schiff Bases (Hydrazones) and Related Imine Derivatives
The reaction of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide with aldehydes and ketones provides a straightforward method for the synthesis of the corresponding Schiff bases, also known as hydrazones. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a C=N double bond.
A series of (E)-N'-substituted-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazides have been synthesized through the reaction of this compound with various benzaldehydes. nih.gov For instance, the reaction with benzaldehyde in a 1:1 molar ratio yields (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide as a yellowish powder in 80% yield. nih.gov Similarly, the reaction with 2-chlorobenzaldehyde leads to the formation of (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. nih.gov The synthesis of (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide has also been reported. nih.gov These aroylhydrazones are of significant interest due to their diverse biological and pharmaceutical properties. nih.gov
Table 1: Examples of Schiff Bases Derived from this compound
| Aldehyde Reactant | Product Name | Yield (%) | Reference |
| Benzaldehyde | (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | 80 | nih.gov |
| 2-Chlorobenzaldehyde | (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | Not Reported | nih.gov |
| 2-Hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | Not Reported | nih.gov |
Acylation, Alkylation, and Arylation Reactions of the Hydrazide Nitrogen Atoms
The nitrogen atoms of the carbohydrazide moiety are nucleophilic and can undergo acylation, alkylation, and arylation reactions. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of carbohydrazides suggests that these transformations are feasible.
Acylation: Acylation with acid chlorides or anhydrides would be expected to occur at the terminal nitrogen atom (-NH2) under basic conditions to yield N'-acyl derivatives.
Alkylation: Alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products at the terminal nitrogen. The regioselectivity and extent of alkylation can be controlled by the choice of reaction conditions, such as the base, solvent, and temperature. derpharmachemica.com For instance, alkylation of nitro-substituted imidazoles has been shown to be sensitive to these parameters. derpharmachemica.com
Arylation: N-arylation of hydrazides can be achieved through cross-coupling reactions, although this is a less common transformation compared to acylation and alkylation.
Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., pyrazoles, triazoles, oxadiazoles)
The carbohydrazide functionality serves as a key building block for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions.
Pyrazoles: While no specific examples starting from this compound were found, the reaction of hydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles. It is conceivable that the title compound could react with reagents like acetylacetone to form a pyrazole ring fused to the pyrrole (B145914) core.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved from carbohydrazides through various routes. One common method involves the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which can then be cyclized. Another approach is the reaction with orthoesters.
Oxadiazoles: 1,3,4-Oxadiazoles are readily synthesized from carbohydrazides. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Alternatively, reaction with carbon disulfide in the presence of a base, followed by oxidative cyclization, can yield 1,3,4-oxadiazole-2-thiones.
Functionalization of the Pyrrole Ring System
The pyrrole ring in this compound is an electron-rich aromatic system, but its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group and the carbohydrazide moiety.
Electrophilic Aromatic Substitution on the Pyrrole Core
Pyrrole and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene. cdnsciencepub.com The lone pair of electrons on the nitrogen atom increases the electron density of the ring, making it highly susceptible to attack by electrophiles. However, the presence of the strongly deactivating nitro group at the 4-position and the carbohydrazide group at the 2-position of the title compound will significantly influence the regioselectivity and rate of these reactions.
The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. The carbohydrazide group is also deactivating. In 1-methyl-4-nitropyrrole, nitration has been shown to yield a mixture of the 2-nitro and 3-nitro isomers, indicating that the directing effects are not absolute. cdnsciencepub.com For this compound, the available positions for electrophilic attack are C3 and C5. The C5 position is likely to be more favored for substitution due to the combined directing effects of the N-methyl group (ortho, para-directing) and the deactivating groups.
Typical electrophilic aromatic substitution reactions that could be envisioned for this system, under appropriate conditions, include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the pyrrole ring.
Nitration: Introduction of an additional nitro group. Nitration of pyrrole derivatives often requires milder conditions than for benzene to avoid polymerization. stackexchange.com
Acylation: Friedel-Crafts acylation to introduce an acyl group. organic-chemistry.orglibretexts.org This reaction has been reported for 3-nitro-1-methylpyrrole. cdnsciencepub.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyrrole Core
| Reaction | Reagents | Potential Product(s) |
| Bromination | Br2 in a suitable solvent | 5-bromo-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
| Nitration | HNO3/H2SO4 (mild conditions) | 1-methyl-3,4-dinitro-1H-pyrrole-2-carbohydrazide or 1-methyl-4,5-dinitro-1H-pyrrole-2-carbohydrazide |
| Acylation | Acyl chloride/Lewis acid | 5-acyl-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |
Nucleophilic Reactions Modifying the Nitro Group
The nitro group on the pyrrole ring is generally unreactive towards nucleophiles under standard conditions. However, in highly electron-deficient aromatic systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comck12.org The presence of the electron-withdrawing carbohydrazide group and the inherent electron-rich nature of the pyrrole ring make this a less probable reaction pathway for the title compound compared to systems with multiple strong electron-withdrawing groups.
A more common reaction involving the nitro group is its reduction to an amino group. This transformation can be achieved using a variety of reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). The resulting 4-amino-1-methyl-1H-pyrrole-2-carbohydrazide would be a valuable intermediate for further derivatization, such as diazotization followed by substitution reactions.
Cross-Coupling Reactions at Pyrrole Ring Positions
The derivatization of the this compound scaffold can be further expanded through cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org While direct cross-coupling on the carbohydrazide itself is not extensively documented, the reactivity of related nitropyrrole and halo-pyrrole systems provides a strong indication of potential synthetic pathways. The nitro group on an aromatic ring, traditionally considered a challenging partner in cross-coupling, has been successfully employed as a leaving group in Suzuki-Miyaura reactions. mdpi.comnih.govrhhz.netresearchgate.net This "denitrative" coupling, often facilitated by specialized palladium catalysts like those using BrettPhos as a ligand, allows for the formation of new C-C bonds by replacing the nitro group with an aryl, heteroaryl, or vinyl group from a boronic acid or ester partner. nih.gov
For the this compound core, this suggests a potential route to introduce diverse substituents at the C4 position. However, the success of such reactions is highly dependent on the choice of catalyst and reaction conditions to achieve the unprecedented oxidative addition of the Ar-NO2 bond. nih.gov
Alternatively, functionalization at other positions of the pyrrole ring, such as C3 or C5, would typically require a precursor bearing a halide (e.g., Br, I) at the desired position. Halogenated pyrroles are common substrates in a variety of palladium-catalyzed cross-coupling reactions. mdpi.com
Key Cross-Coupling Strategies Potentially Applicable to Pyrrole Scaffolds:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate (or in some cases, a nitro compound) to form a C-C bond. researchgate.netmdpi.com It is widely used for creating biaryl structures and is tolerant of many functional groups. mdpi.com
Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org Recent advances have demonstrated the dearomative Heck reaction on pyrrole derivatives, allowing for the synthesis of complex spiro-pyrrolidine structures. researchgate.netacs.orgnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C-C bond between a sp² and a sp carbon. It is a reliable method for synthesizing substituted alkynes.
The application of these reactions to derivatives of this compound would first necessitate the synthesis of a suitable halogenated precursor. Protecting the reactive carbohydrazide moiety might also be required to prevent side reactions, although some modern catalytic systems show high functional group tolerance. nih.gov The successful implementation of these strategies would open up a vast chemical space for generating novel analogues with tailored properties.
Synthesis of Novel Analogue Libraries from this compound
The this compound scaffold serves as a versatile starting point for the generation of diverse chemical libraries. The primary route for derivatization involves the reactive hydrazide functional group, which readily undergoes condensation reactions with various aldehydes and ketones to form N-acylhydrazones. nih.gov This reaction is a cornerstone in creating extensive libraries of analogues for biological screening.
The general synthetic approach involves reacting this compound with a molar equivalent of a selected aldehyde or ketone in a suitable solvent, often ethanol (B145695) or methanol, sometimes with catalytic acid. nih.gov This straightforward procedure allows for the incorporation of a wide array of substituted aryl, heteroaryl, and alkyl moieties, leading to a large number of structurally distinct derivatives.
Structure-Activity Relationship (SAR) Exploration in Derivatives (without clinical claims)
The exploration of structure-activity relationships (SAR) for derivatives of this compound has primarily focused on the antimicrobial properties of the resulting N-acylhydrazones. By systematically modifying the substituent (R-group) introduced via the aldehyde/ketone condensation, researchers can probe how different electronic and steric features influence biological activity.
Studies on related pyrrole-carbohydrazide derivatives have revealed several key SAR trends. For instance, the introduction of halogen atoms, particularly chlorine, onto the pyrrole core has been shown to increase antibacterial activity. nih.govresearchgate.net In one study, 4,5-dichloro-N-arylidene-1H-pyrrole-2-carbohydrazide derivatives exhibited significant activity against E. coli and S. aureus, with MIC values ranging from 1.56 to 12.5 µg/mL. researchgate.net
Furthermore, modifications to the aryl ring of the hydrazone moiety play a crucial role. The presence and position of electron-withdrawing or electron-donating groups can significantly modulate the antimicrobial potency. For example, some benzylidene pyrrole-2-carbohydrazide derivatives have shown promising activity against M. tuberculosis, with certain compounds exhibiting potency comparable to standard drugs like isoniazid. vlifesciences.com Pyrrole-containing compounds have been identified as potent agents against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The specific nature of the substituent on the aryl ring is a critical determinant of this activity. nih.govtandfonline.comtandfonline.comresearchgate.net
The table below summarizes representative SAR data from studies on analogous pyrrole hydrazone derivatives, illustrating the impact of structural modifications on antimicrobial activity.
| Core Scaffold | Substituent (R) | Target Organism | Observed Activity (MIC) |
| 4,5-dichloro-1H-pyrrole-2-carbohydrazone | Various Aryl groups | E. coli, S. aureus | 1.56 - 12.5 µg/mL |
| 1H-pyrrole-2-carbohydrazone | Benzylidene derivatives | M. tuberculosis H37Rv | Significant inhibition, comparable to standards |
| 1-methylpyrrole-2-carboxaldehyde hydrazone | 4-(4-substituted phenyl)-1,3-thiazol-2-yl | S. aureus, E. faecalis | Good activity reported |
| 1H-pyrrole-2-carbohydrazide | Chlorinated derivatives | General Bacteria | Activity increases with number of chlorines |
This table is a compilation of data from related structures to infer potential SAR for the title compound's derivatives. nih.govresearchgate.net
Design and Synthesis of Pyrrole-Carbohydrazide Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile. The this compound scaffold is well-suited for this approach.
One common strategy involves linking the pyrrole-carbohydrazide moiety to another heterocyclic system known for its biological activity, such as thiazole. tandfonline.comtandfonline.com For instance, novel hydrazone-bridged thiazole-pyrrole derivatives have been synthesized. tandfonline.comtandfonline.com This was achieved by first reacting a pyrrole-2-carboxaldehyde with thiosemicarbazide to form a thiosemicarbazone, which was then condensed with α-bromoacetophenone derivatives in a Hantzsch thiazole synthesis. tandfonline.comtandfonline.com This creates a hybrid molecule where the pyrrole and thiazole rings are connected by a hydrazone linker, combining the structural features of both parent heterocycles. tandfonline.comtandfonline.com
Another approach is the design of chloropyrrole derivatives that incorporate the pharmacophore of natural products like pyoluteorin. nih.gov By synthesizing aroyl hydrazones from various chlorinated 1H-pyrrole-2-carbohydrazides, researchers have created hybrid molecules that merge features of synthetic hydrazones with those of a known antimicrobial natural product. nih.gov
Metal Complexation Chemistry of this compound and Derivatives
The carbohydrazide functional group and its N-acylhydrazone derivatives are excellent chelating agents, capable of coordinating with a wide range of transition metal ions. nih.govresearchgate.netat.uaacs.org The resulting metal complexes often exhibit distinct physical, chemical, and biological properties compared to the free ligands.
Ligand Properties and Coordination Modes
Derivatives of this compound, particularly the N-acylhydrazones formed by condensation with aldehydes or ketones, typically act as bidentate or tridentate ligands. mdpi.comyu.edu.jo The coordination generally occurs through the carbonyl oxygen atom and the azomethine nitrogen atom (-C=N-). mdpi.comflayoophl.com
In the neutral form, the hydrazone ligand coordinates in a keto-imine tautomeric form. Upon deprotonation in a basic medium, the ligand can switch to its enol-imine tautomeric form, coordinating through the enolic oxygen and the azomethine nitrogen. researchgate.net This versatility allows for the formation of stable five- or six-membered chelate rings with the metal center. researchgate.net The pyrrole ring itself, particularly the nitrogen atom, can also participate in coordination, although this is less common when the more sterically accessible and electronically favorable carbohydrazide moiety is present. oup.com The specific coordination mode is influenced by the nature of the metal ion, the reaction pH, and the steric and electronic properties of the substituents on the hydrazone. yu.edu.jo
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like methanol or ethanol. yu.edu.jonih.gov The reaction mixture is often heated to reflux to facilitate complex formation, resulting in the precipitation of the metal complex. nih.gov
Characterization of these complexes relies on a combination of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the stoichiometry of the complex (ligand-to-metal ratio).
Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A shift in the C=O and C=N stretching frequencies in the complex's spectrum compared to the free ligand indicates the involvement of these groups in coordination with the metal ion. flayoophl.comresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion, based on d-d electronic transitions.
Magnetic Susceptibility Measurements: Helps to determine the geometry and the oxidation state of the central metal ion.
Molar Conductivity Measurements: Indicates whether the complex is an electrolyte or non-electrolyte, helping to determine if anions are inside or outside the coordination sphere. yu.edu.jo
Supramolecular Assembly via Metal-Ligand Interactions
Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the supramolecular assembly of this compound through direct metal-ligand interactions. The existing body of research primarily focuses on the derivatization of this carbohydrazide into Schiff bases or aroylhydrazones, with subsequent studies of their supramolecular structures being governed by hydrogen bonding and other non-covalent interactions rather than coordination with metal ions.
While the carbohydrazide moiety possesses potential donor atoms (the carbonyl oxygen and the hydrazinic nitrogens) that could, in principle, coordinate to metal centers, there is a lack of published crystal structures or detailed studies characterizing the resulting metal-organic complexes or coordination polymers. Research in this specific area appears to be limited or not publicly documented. Therefore, a detailed discussion, including data tables on bond lengths, bond angles, or supramolecular architectures of metal complexes of the title compound, cannot be provided at this time.
Further research into the coordination chemistry of this compound is required to elucidate its behavior as a ligand and its potential for forming novel supramolecular assemblies with various metal ions.
Mechanistic Biological Investigations of 1 Methyl 4 Nitro 1h Pyrrole 2 Carbohydrazide Non Clinical Focus
In Vitro Enzyme Inhibition Studies
While direct enzymatic inhibition studies on 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide are not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds has been a subject of interest for their potential as enzyme inhibitors. The following sections explore the evaluation of related structures against key bacterial and fungal enzymes.
Enoyl-acyl carrier protein reductase (ENR) is a vital enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents. nih.govnih.govsphinxsai.com The inhibition of ENR disrupts the production of fatty acids essential for bacterial cell membrane formation. frontiersin.org While specific inhibitory data for this compound against ENR is not available, the pyrrole (B145914) scaffold is a known constituent of various enzyme inhibitors. For instance, N-arylpyrrole derivatives have been investigated as broad-spectrum antimicrobial agents. nih.gov Research into pyrrolidine (B122466) carboxamides has also identified them as a class of potent inhibitors of InhA, the ENR from Mycobacterium tuberculosis. sphinxsai.com These findings suggest that the 1-methyl-4-nitro-1H-pyrrole moiety could serve as a foundational structure for designing novel ENR inhibitors. Further research would be necessary to synthesize and evaluate derivatives of this compound for their potential to inhibit ENR and other bacterial enzymes.
Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.commdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition. mdpi.commdpi.com Consequently, CYP51 is a primary target for azole antifungal drugs. mdpi.comnih.govnih.gov
Although direct studies on the inhibition of sterol 14α-demethylase by this compound are not found in the reviewed literature, the general class of heterocyclic compounds, including pyrrole derivatives, has been explored for antifungal activity. For example, new benzopyrrole derivatives have been synthesized and evaluated for their potential as antimicrobial agents, with molecular docking studies targeting 14α-sterol demethylase. The potential for these compounds to act as antifungal agents is an active area of research. researchgate.net The structural features of this compound, with its aromatic and heteroaromatic rings, could theoretically allow it to interact with the active site of CYP51, but this remains to be experimentally verified.
The mechanism of enzyme inhibition can be elucidated through kinetic studies, which can determine whether an inhibitor acts competitively, noncompetitively, or uncompetitively. nih.gov For an inhibitor to be effective, it must bind to the enzyme with sufficient affinity and specificity. The nature of this interaction is governed by various non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the context of the broader class of hydrazide-hydrazones, these molecules have been studied as laccase inhibitors, with molecular docking studies revealing key interactions within the enzyme's active site. nih.gov For pyrrole-based compounds, the planarity of the pyrrole ring and the presence of substituents can significantly influence their binding affinity and selectivity for a target enzyme. For any potential inhibitory activity of this compound, the nitro group and the carbohydrazide (B1668358) moiety would likely play a crucial role in forming hydrogen bonds and other interactions with amino acid residues in the enzyme's active site. However, without experimental data, any proposed mechanism remains speculative.
Molecular Interactions with Nucleic Acids and Proteins
The ability of small molecules to interact with DNA and other biomacromolecules is a cornerstone of drug discovery. The unique structural features of this compound and its derivatives make them interesting candidates for such interactions.
The interaction of small molecules with DNA can occur through several modes, including intercalation between base pairs and binding to the major or minor grooves. nih.govnih.gov The 1-methyl-4-nitro-1H-pyrrole core is a key building block in the synthesis of DNA minor-groove binders. nih.gov Specifically, polyamides containing N-methylpyrrole and N-methylimidazole units can be designed to bind to specific DNA sequences in the minor groove with high affinity. researchgate.netnih.gov
A study on a magnesium(II) complex of a derivative, N1,N8-bis(1-methyl-4-nitropyrrole-2-carbonyl)triethylenetetramine, investigated its interaction with calf thymus DNA. The results from UV spectra, fluorescent spectra, viscosity, and thermal denaturation studies suggested a non-classical electrostatic mode of binding. nih.gov Furthermore, this complex was capable of cleaving pBR322 plasmid DNA. nih.gov Aroylhydrazone derivatives of this compound have also been explored for their interactions with CT-DNA and pBR322 DNA. nih.govnih.gov
These findings strongly indicate that the this compound scaffold has the potential to interact with DNA, likely through groove binding, facilitated by its planar structure and hydrogen bonding capabilities.
A variety of biophysical techniques are employed to characterize the interactions between small molecules and biomacromolecules like DNA and proteins. nih.govucl.ac.uk These methods provide valuable information on binding affinity, stoichiometry, and conformational changes upon complex formation.
For DNA-binding studies, techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and thermal denaturation are commonly used. nih.govnih.gov Single-molecule force spectroscopy is another powerful tool to quantitatively characterize DNA binding. nih.govnih.govresearchgate.net Atomic force microscopy can be used to visualize the structural changes in DNA upon binding of a small molecule. ucl.ac.uk
In the study of the aforementioned magnesium(II) complex of a this compound derivative, UV and fluorescence spectroscopy, along with viscosity and thermal denaturation measurements, were utilized to characterize its interaction with DNA. nih.gov While specific biophysical data for the parent compound, this compound, is not available, the methodologies used for its derivatives provide a clear framework for how such investigations would be conducted.
Effect on Cellular Pathways in in vitro Model Systems (e.g., apoptosis induction, cell cycle arrest in non-human/non-clinical context)
Recent in vitro studies have demonstrated that this compound and its derivatives can significantly impact cellular pathways, leading to apoptosis and cell cycle arrest in cancer cell lines. In a study involving human melanoma (SH-4) cells, the parent pyrrole-based carbohydrazide, a compound structurally similar to this compound, was shown to induce apoptosis. nih.gov
Treatment of SH-4 carcinoma cells with this parent compound led to a significant increase in the total apoptotic cell population after 48 hours of incubation. nih.gov Furthermore, derivatives of this carbohydrazide, specifically hydrazones, were also investigated. One such derivative, designated as 1C, which was found to be the most selective against melanoma cells, demonstrated a cytotoxic effect that correlates with its ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov
The investigation into the cell cycle revealed that β-aldehyde derivatives of the parent carbohydrazide induced an accumulation of cells in the S and G2 phases, with a corresponding decrease in the G0/G1 phase. This suggests that these compounds trigger an S-phase cell cycle arrest, a common mechanism for anticancer agents to halt the proliferation of cancer cells. nih.gov
The following table summarizes the observed effects of a parent pyrrole carbohydrazide and its derivative on cellular pathways in SH-4 melanoma cells.
Table 1: Effects of a Pyrrole Carbohydrazide and its Derivative on SH-4 Melanoma Cells
| Compound | Effect on Apoptosis | Effect on Cell Cycle |
| Parent Pyrrole Carbohydrazide | Induces apoptosis | Not specified |
| Derivative 1C | Induces apoptosis | Causes S-phase cell cycle arrest |
Structure-Activity Relationship (SAR) Studies for Molecular Targets
While the precise molecular targets of this compound have not been definitively identified in the reviewed literature, preliminary structure-activity relationship (SAR) studies on its derivatives have provided initial insights into the chemical features that may govern its biological activity.
Identification of Key Pharmacophoric Features for Biological Activity
The core structure of this compound, featuring a nitropyrrole ring linked to a carbohydrazide moiety, appears to be crucial for its cytotoxic effects. The hydrazone pharmacophore (-CO-NH-N=) is a known feature in various biologically active compounds. nih.gov
Studies on hydrazone derivatives of a parent pyrrole carbohydrazide have shown that the nature of the aldehyde used for condensation plays a significant role in the resulting biological activity. Specifically, hydrazones obtained through condensation with β-aldehydes were found to be more bioactive than those derived from α-aldehydes. nih.gov This suggests that the spatial arrangement and electronic properties of the substituent attached to the hydrazone moiety are important for activity. The electron-withdrawing nature of the nitro group on the pyrrole ring is also a common feature in compounds with anticancer properties, potentially contributing to the molecule's ability to interact with biological targets. researchgate.net
Rational Design of Enhanced Activity Analogues based on Mechanistic Insights
Based on the initial SAR findings, the rational design of more potent analogues of this compound can be envisioned. The observation that β-aldehyde-derived hydrazones exhibit greater antiproliferative activity provides a clear direction for further chemical modifications. nih.gov
Moreover, a deeper understanding of the mechanism of action, including the identification of the specific proteins or cellular pathways targeted by this compound, would be instrumental in the rational design of new analogues with improved efficacy and selectivity.
Potential Applications in Materials Science and Agrochemical Research
Supramolecular Chemistry and Functional Materials Development
The carbohydrazide (B1668358) moiety of the title compound serves as a versatile building block for creating larger, functional molecules. These derivatives have demonstrated a capacity for forming organized, multidimensional structures, which is fundamental to the development of new materials.
While research on the self-assembly of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide itself is not extensively detailed, studies on its immediate derivatives provide significant insight into the supramolecular interactions at play. The compound acts as a crucial precursor for aroylhydrazones, which have been shown to self-assemble into well-defined crystalline structures. nih.govnih.gov
The crystal structures of derivatives such as (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide have been elucidated, revealing the key intermolecular forces that govern their assembly. nih.govnih.gov These forces include:
N—H⋯O Hydrogen Bonding: The hydrazide group is a potent hydrogen bond donor and acceptor, facilitating the formation of robust networks between molecules. nih.govnih.gov
π–π Interactions: The aromatic pyrrole (B145914) and phenyl rings engage in π–π stacking, with centroid-to-centroid distances indicating weak interactions that contribute to the stability of the crystal lattice. nih.govnih.gov
In these examples, the molecules arrange into sheets, which are further linked by hydrogen bonds and π–π stacking to form a three-dimensional supramolecular network. nih.govnih.gov This demonstrates the inherent capability of the this compound scaffold to direct the formation of ordered, crystalline materials.
| Derivative | Molecular Formula | Crystal System | Key Intermolecular Interactions | Resulting Structure |
|---|---|---|---|---|
| (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide nih.gov | C13H12N4O3 | Monoclinic | N—H⋯O hydrogen bonds, weak π–π stacking (pyrrole rings, ~3.765 Å), C—H⋯π interactions | Molecular sheets linked into a 3D network |
| N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide nih.gov | C13H11ClN4O3 | Monoclinic | N—H⋯O hydrogen bonds, weak π–π stacking (phenyl-phenyl, ~3.782 Å; pyrrole-pyrrole, ~3.895 Å) | Herringbone molecular sheets linked into a 3D structure |
The incorporation of the this compound scaffold into photoactive or optoelectronic materials is a potential area of research, though specific examples are not yet prevalent in the literature. The conjugated π-system of the pyrrole ring, combined with the electron-withdrawing nitro group, suggests the possibility of interesting electronic and photophysical properties. However, current research has not explicitly detailed the design of such materials using this specific compound.
Role in Agrochemical Innovation
The pyrrole ring system, particularly when substituted with nitro groups, is a known pharmacophore in various biologically active compounds, including those with applications in agriculture.
The potential of the this compound scaffold in agrochemical development can be inferred from studies on closely related compounds. For instance, 4-Nitro-1H-pyrrole-2-carboxylic acid has demonstrated acaricidal activity against ticks and insects, indicating its utility in crop protection. biosynth.com Furthermore, the related compound 4-nitro-1H-pyrrole-2-carbohydrazide is noted for its use as an intermediate in the synthesis of pesticides and dyes. synhet.com
Nitropyrroles represent a class of naturally occurring antibiotics, and some have shown insecticidal activity. mdpi.comnih.gov This body of evidence suggests that the core structure of a nitro-substituted pyrrole is a promising starting point for the development of new pesticides. The this compound molecule, serving as a versatile intermediate, could be modified to generate a library of compounds for screening as potential pesticides or herbicides.
Based on available scientific literature, there is no specific research investigating this compound or its direct derivatives for applications as plant growth regulators.
Catalytic Applications of this compound and Its Complexes
The hydrazide functional group in this compound provides potential coordination sites for metal ions, suggesting that it could serve as a ligand in the formation of transition metal complexes. While researchers have synthesized and characterized metal complexes of aroylhydrazone derivatives of this compound, their catalytic activities have not been reported. nih.gov The primary focus of such studies has been on the biological interactions of these complexes, such as with DNA. nih.gov The catalytic potential of complexes derived directly from this compound remains an unexplored field of study.
Evaluation as Ligands in Homogeneous and Heterogeneous Catalysis
Research has indicated that this compound serves as a valuable precursor for the synthesis of aroylhydrazone ligands. These ligands are capable of coordinating with various transition metals, forming stable complexes that have the potential to act as catalysts in a range of chemical transformations.
The carbohydrazide group provides a key reactive site for the condensation with various aldehydes and ketones, leading to the formation of Schiff base ligands. These ligands possess multiple donor atoms (N and O) that can chelate to metal centers, thereby stabilizing the resulting metal complexes. For instance, derivatives such as (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide have been synthesized and used to form transition metal complexes. mdpi.comnih.gov While the primary focus of some studies has been on the biological interactions of these complexes, their structural features suggest significant catalytic potential. mdpi.comnih.gov
The presence of the electron-withdrawing nitro group on the pyrrole ring can influence the electronic properties of the resulting metal complexes, which in turn can modulate their catalytic activity. nih.gov Metal complexes derived from hydrazone ligands are known to be effective catalysts for various organic reactions, including oxidation and polymerization. nih.govmdpi.com For example, copper(II) complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com Although direct catalytic studies on complexes of this compound derivatives are not extensively reported, the existing data on similar structures strongly support their potential application in both homogeneous and heterogeneous catalysis. The synthesis of a nickel complex from a derivative of this compound has been documented, highlighting the feasibility of creating such catalytic systems. nih.gov
Table 1: Aroylhydrazone Derivatives of this compound and Their Potential in Catalysis
| Derivative Name | Precursor | Potential Catalytic Application |
|---|---|---|
| (E)-N'-(2-hydroxybenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | This compound | Oxidation, Polymerization |
| N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide | This compound | C-C coupling, Reduction |
Design of Organocatalysts Incorporating the Pyrrole-Carbohydrazide Structure
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with pyrrole-containing structures being a key motif in the design of effective catalysts for asymmetric synthesis. nih.govresearchgate.netnih.govmdpi.com The pyrrole-carbohydrazide scaffold of this compound presents an interesting framework for the design of novel organocatalysts.
The hydrazide functional group can participate in hydrogen bonding interactions, which is a crucial feature in many organocatalytic transition states for substrate activation and stereocontrol. nih.gov By modifying the carbohydrazide moiety, for example, through reaction with chiral auxiliaries, it is possible to introduce stereogenic centers and create a chiral environment around the catalytic site.
Furthermore, the pyrrole ring itself can be functionalized to tune the steric and electronic properties of the potential organocatalyst. While specific organocatalysts derived directly from this compound have not been explicitly reported in the literature, the principles of organocatalyst design suggest that this molecule is a promising starting point. The development of chiral bifunctional catalysts, which possess both a Lewis basic site (like the hydrazide nitrogen) and a Brønsted acidic site, is a well-established strategy in asymmetric catalysis. nih.gov The pyrrole-carbohydrazide structure could be elaborated to incorporate such functionalities, leading to catalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov
Development as Chemical Probes or Sensors
The unique structural and electronic features of this compound and its derivatives also make them attractive candidates for the development of chemical probes and sensors.
Design of Fluorescent Probes based on Pyrrole-Carbohydrazide Derivatives
Fluorescent probes are powerful tools for the detection and imaging of ions and molecules in various systems. Pyrrole-based compounds, including porphyrins and other oligopyrroles, are well-known for their fluorescent properties and have been extensively used in the design of ion sensors. researchgate.netrsc.org The carbohydrazide moiety of this compound can be readily derivatized to introduce fluorophores or recognition units for specific analytes.
The fluorescence of such probes can be modulated through mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte to the receptor part of the probe alters the electron transfer process and thus the fluorescence emission. semanticscholar.org The nitro group on the pyrrole ring can act as a fluorescence quencher, and its effect could be manipulated by analyte binding to a receptor attached to the carbohydrazide end of the molecule. This "turn-on" fluorescence sensing mechanism is highly desirable for sensitive detection.
While the direct application of this compound derivatives as fluorescent probes is a developing area, the fundamental principles of fluorescent sensor design and the known properties of pyrrole-containing fluorophores suggest a strong potential for this class of compounds. rsc.org
Application in Analytical Chemistry as Reagents for Detection
Hydrazone derivatives have a long history of use in analytical chemistry as chromogenic and fluorogenic reagents for the detection of metal ions and other analytes. researchgate.netdergipark.org.tr The reaction of this compound with various aldehydes and ketones produces a library of hydrazone derivatives that can be screened for their sensing capabilities.
The formation of colored complexes between these hydrazone ligands and metal ions can be exploited for colorimetric detection. The specificity of these interactions can be tuned by varying the substituent on the aldehyde or ketone used in the synthesis of the hydrazone. The nitro group in the parent molecule can also contribute to the chromophoric properties of the resulting metal complexes.
The potential of these compounds as analytical reagents is underscored by the well-established use of hydrazones in spectrophotometric and spectrofluorimetric methods for the determination of a wide range of metal ions. researchgate.netdergipark.org.tr The ease of synthesis and modification of derivatives from this compound makes it a promising platform for the development of new and selective analytical reagents.
Table 2: Potential Analytical Applications of this compound Derivatives
| Derivative Type | Detection Principle | Potential Analyte |
|---|---|---|
| Aroylhydrazones | Colorimetry/Fluorimetry | Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) |
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and its derivatives is an area ripe for innovation through the integration of flow chemistry. Continuous flow processing offers substantial advantages over traditional batch methods, including enhanced safety, superior control over reaction parameters, and improved scalability. For the synthesis of nitro-pyrrole systems, flow chemistry can be particularly beneficial due to better management of heat and mass transfer, which is crucial for potentially exothermic nitration reactions and for handling hazardous reagents. africacommons.net
Future research should focus on developing a continuous flow process for the synthesis of the parent compound and its subsequent derivatization. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. The use of heterogeneous catalysts, such as solid acid catalysts like Amberlyst-15, within flow reactors could eliminate the need for harsh mineral acids, further reducing the environmental impact. Research into sequential flow processes could enable multi-step syntheses, where the initial formation of the pyrrole (B145914) ring, nitration, and subsequent functionalization of the carbohydrazide (B1668358) group occur in a continuous, automated sequence. uc.ptsci-hub.se This not only improves efficiency but also allows for the rapid generation of a library of derivatives for further screening.
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved, smaller reaction volumes, better control |
| Scalability | Challenging, often requires re-optimization | Straightforward, "scaling out" by running longer |
| Reproducibility | Can be variable | High, precise control over parameters |
| Waste Generation | Often higher due to workups and transfers | Minimized, potential for in-line purification |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, particularly within a flow chemistry setup, the implementation of advanced spectroscopic techniques for real-time, in-line reaction monitoring is essential. rsc.org Techniques such as FlowNMR, Raman, and infrared (IR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for invasive sampling. rsc.org
Future investigations should explore the coupling of these Process Analytical Technology (PAT) tools to monitor key reaction steps. For instance, in-line IR or Raman spectroscopy could track the consumption of the starting pyrrole and the formation of the nitro group. mdpi.com FlowNMR could provide detailed structural information on intermediates formed during the functionalization of the carbohydrazide moiety. rsc.org Furthermore, techniques like extractive electrospray ionization mass spectrometry (EESI-MS) offer real-time information that can help determine the optimal reaction time and validate proposed reaction intermediates. fossiliontech.com These methods provide a wealth of kinetic data, enabling rapid process optimization and a deeper understanding of reaction mechanisms. acs.orgshimadzu.com
Table 2: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Information Provided | Advantages for Flow Chemistry |
| FlowNMR | Detailed structural information, quantification of species | Non-invasive, highly quantitative |
| Raman Spectroscopy | Vibrational modes, functional group analysis | Non-destructive, compatible with various solvents |
| Infrared (IR) Spectroscopy | Functional group identification and quantification | Widely applicable, robust for process control |
| Mass Spectrometry (e.g., EESI-MS) | Molecular weight of reactants, products, intermediates | High sensitivity, validation of reaction pathways |
| UV/Vis Spectroscopy | Concentration of chromophoric species (e.g., nitro group) | Cost-effective, simple implementation |
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Exploration of New Biologically Relevant Targets through High-Throughput Screening (non-clinical)
The this compound scaffold represents a starting point for generating a diverse chemical library for high-throughput screening (HTS). The presence of the nitro-pyrrole moiety, a feature found in some bioactive natural products, coupled with the versatile carbohydrazide handle, allows for extensive derivatization. nih.govnih.gov
A key future direction is the synthesis of a large library of analogues followed by unbiased, non-clinical HTS against a wide array of biologically relevant targets. mdpi.com This could involve whole-cell assays to identify compounds with, for example, antibacterial or antifungal activity, or target-based assays against specific enzymes or receptors. mdpi.com The structural information from hits identified through HTS can then be used to inform the next generation of compound design, creating a feedback loop between screening and synthesis. Given that derivatives of the core compound have been noted for their interactions with DNA, exploring targets involved in nucleic acid metabolism or replication could be a particularly fruitful avenue. nih.govnih.gov
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a powerful strategy for rapidly building molecular complexity. organic-chemistry.orgnih.gov The carbohydrazide functional group of this compound makes it an ideal candidate for inclusion in various MCRs.
Future synthetic research should focus on utilizing this compound as a key building block in MCRs. For example, it could potentially participate in Ugi- or Passerini-type reactions, where the hydrazide could act as the amine or acid component, respectively, after suitable modification. nih.govbeilstein-journals.org This would allow for the one-pot synthesis of complex, peptidomimetic structures incorporating the nitro-pyrrole core. nih.gov The efficiency and high atom economy of MCRs make them an attractive and sustainable method for generating novel and structurally diverse compound libraries based on the this compound scaffold. beilstein-journals.org
Challenges and Prospects in Nitro-Pyrrole Chemistry and Carbohydrazide Functionalization
While the future directions are promising, they are not without challenges. A significant hurdle in nitro-pyrrole chemistry is controlling regioselectivity during synthesis and managing the reactivity of the electron-deficient ring. researchgate.netrsc.org The nitro group can deactivate the pyrrole ring towards certain electrophilic substitutions while activating it for nucleophilic attack, complicating synthetic strategies. rsc.org Recent advances in electrochemical methods for site-selective editing of pyrrole rings may offer new solutions to these challenges. scitechdaily.com
The functionalization of the carbohydrazide moiety also requires careful consideration to avoid side reactions, such as cyclization or over-alkylation. ajgreenchem.com Despite these challenges, the prospects are substantial. The nitro-pyrrole motif is a key pharmacophore in several natural products with potent biological activity. nih.govmdpi.comresearchgate.net The carbohydrazide group is a versatile functional handle that can be readily converted into a wide range of other functionalities, including oxadiazoles, triazoles, and pyrazoles, each with its own potential for biological interaction. mdpi.com Overcoming the synthetic challenges will unlock the full potential of this compound as a scaffold for discovering new chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
